VEGFR-2 Kinase Inhibition
The compound (annotated as WYE-176249/CHEMBL4529255) demonstrates an IC50 of 200 nM (0.20 µM) against recombinant human VEGFR-2 kinase in a cell-free ELISA-based assay using human A549 cell lysates [1]. This potency is approximately 10.5-fold weaker than the reference multi-kinase inhibitor sorafenib, which achieves an IC50 of 19 nM (0.019 µM) against VEGFR-2 under comparable conditions [2]. However, WYE-176249's potency substantially exceeds that of structurally related 3-thiazolhydrazinylcoumarins (e.g., compounds 6d and 6b from Gomha et al., 2023), which exhibited MCF-7 cellular IC50 values of 10.5 ± 0.71 µM and 11.2 ± 0.80 µM respectively, with sorafenib at 5.10 ± 0.49 µM in the same MTT assay [3]. The key differentiation is mechanistic: WYE-176249 directly engages the VEGFR-2 kinase domain at sub-micromolar concentrations, while many coumarin–thiazole congeners exert cytotoxicity through alternative mechanisms (CDK2, topoisomerase, or tubulin) at substantially higher concentrations.
| Evidence Dimension | VEGFR-2 kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 200 nM (0.20 µM) against human VEGFR-2 (ELISA, A549 cell lysate) |
| Comparator Or Baseline | Sorafenib: IC50 = 19 nM (0.019 µM) against VEGFR-2; 3-Thiazolhydrazinylcoumarins 6d/6b: MCF-7 cellular IC50 = 10.5–11.2 µM |
| Quantified Difference | ~10.5-fold less potent than sorafenib at VEGFR-2 enzyme level; ~52.5-fold more potent than 3-thiazolhydrazinylcoumarin congeners in cellular context |
| Conditions | Cell-free ELISA assay for VEGFR-2 inhibition; human A549 cells incubated overnight (BindingDB/ChEMBL curated data) |
Why This Matters
A defined VEGFR-2 IC50 of 200 nM enables this compound to serve as a mechanistically characterized tool for angiogenesis research, distinguishing it from coumarin–thiazole analogs that lack validated kinase-target engagement data.
- [1] BindingDB Entry BDBM50535326 (CHEMBL4529255). Affinity Data: IC50 = 200 nM. Target: Vascular endothelial growth factor receptor 2 (Human). Assay: Inhibition of human VEGFR2 in human A549 cells incubated overnight by ELISA method. Curated by ChEMBL, Mansoura University. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50535326 View Source
- [2] Mohamed, T. K., et al. (2019). Synthesis, anticancer effect and molecular modeling of new thiazolylpyrazolyl coumarin derivatives targeting VEGFR-2 kinase. Bioorganic Chemistry, 85, 253–273. Sorafenib VEGFR-2 IC50 = 0.019 µM. https://doi.org/10.1016/j.bioorg.2018.12.040 View Source
- [3] Gomha, S. M., et al. (2023). Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. Molecules, 28(2), 689. Compounds 6d and 6b: MCF-7 IC50 = 10.5 ± 0.71 and 11.2 ± 0.80 µM; Sorafenib IC50 = 5.10 ± 0.49 µM. https://doi.org/10.3390/molecules28020689 View Source
